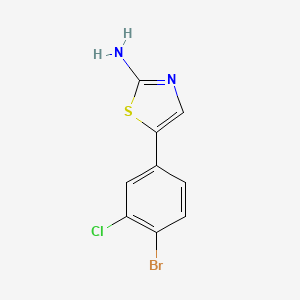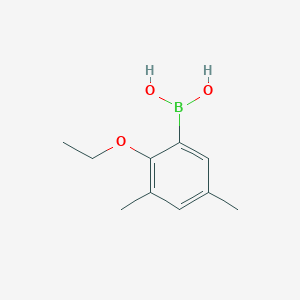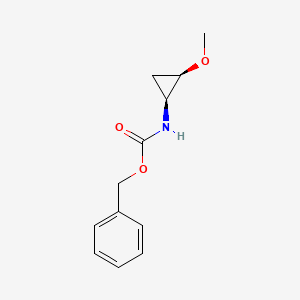
1-(2-Chloro-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloro-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 2-Chloro-3-methylbenzoic acid or 2-chloro-3-methylbenzaldehyde.
Reduction: 1-(2-Chloro-3-methylphenyl)propan-1-ol.
Substitution: 1-(2-Methoxy-3-methylphenyl)propan-1-one or 1-(2-Cyano-3-methylphenyl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking endogenous ligands. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
1-(2-Chloro-3-methylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-4-methylphenyl)propan-1-one: Similar structure but with the methyl group at the fourth position.
1-(2-Chloro-3-ethylphenyl)propan-1-one: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-3-methylphenyl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-(2-chloro-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3H2,1-2H3 |
Clave InChI |
SZQMHSCDJFXECZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)




![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)



![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)
